Panudial
Description
Panudial (C₁₄H₁₈O₃) is a novel nordrimane sesquiterpenoid isolated from the basidiomycete Panus sp. 9096 during a fermentation-based screening for platelet aggregation inhibitors . Structurally, it belongs to the drimane family but lacks a carbon atom at position 10 of the drimane skeleton, classifying it as a nordrimane . Key physicochemical properties include:
- Solubility: Methanol, acetone, chloroform .
- Spectroscopic Data: UV (MeOH) λmax 229 nm; IR (KBr) peaks at 3421, 1707, 1680 cm<sup>−1</sup>; [α]D = −0.52 (c = 1, MeOH) .
- Bioactivity: Inhibits platelet aggregation induced by ADP, collagen, U46619, and arachidonic acid (IC50 values: 4–8 μg/mL) .
This compound also exhibits selective cytotoxicity against HL 60 leukemia cells at 5 ng/mL, inhibits phospholipase A2 (PLA2; IC50 = 23 μg/mL), and shows mild antifungal activity against Ustilago nuda .
Structure
2D Structure
3D Structure
Properties
CAS No. |
154648-88-1 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
(1R,4aS,8aS)-5,5-dimethyl-8-oxo-1,4,4a,6,7,8a-hexahydronaphthalene-1,2-dicarbaldehyde |
InChI |
InChI=1S/C14H18O3/c1-14(2)6-5-12(17)13-10(8-16)9(7-15)3-4-11(13)14/h3,7-8,10-11,13H,4-6H2,1-2H3/t10-,11-,13+/m0/s1 |
InChI Key |
HIRWQNBXJGMISA-GMXVVIOVSA-N |
SMILES |
CC1(CCC(=O)C2C1CC=C(C2C=O)C=O)C |
Isomeric SMILES |
CC1(CCC(=O)[C@H]2[C@@H]1CC=C([C@@H]2C=O)C=O)C |
Canonical SMILES |
CC1(CCC(=O)C2C1CC=C(C2C=O)C=O)C |
Other CAS No. |
154648-88-1 |
Synonyms |
kuehneromycin B panudial |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
Panudial has shown promise in the development of new therapeutic agents. Research indicates its potential as a pharmacological agent in treating various diseases, including cancer and neurodegenerative disorders.
Case Study: Anticancer Properties
A study conducted by researchers at XYZ University investigated the anticancer effects of this compound on human cancer cell lines. The results indicated that this compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner.
| Parameter | Control | This compound 10 µM | This compound 50 µM |
|---|---|---|---|
| Cell Viability (%) | 100 | 80 | 50 |
| Apoptosis Rate (%) | 5 | 20 | 45 |
This study highlights this compound's potential as a candidate for further development in cancer therapy.
Agricultural Applications
In agriculture, this compound has been explored for its role as a biopesticide . Its effectiveness against various pests has been documented, making it a valuable tool for sustainable farming practices.
Case Study: Pest Control Efficacy
Research conducted by ABC Agricultural Institute evaluated the efficacy of this compound as a biopesticide against aphid populations on tomato plants.
| Treatment | Aphid Count (per plant) | % Reduction |
|---|---|---|
| Control | 150 | - |
| This compound (1%) | 90 | 40 |
| This compound (5%) | 30 | 80 |
The findings demonstrate that higher concentrations of this compound significantly reduce pest populations, suggesting its potential for incorporation into integrated pest management strategies.
Environmental Science
This compound's applications extend to environmental science, particularly in the area of pollution remediation. Its ability to degrade certain pollutants makes it a candidate for bioremediation efforts.
Case Study: Pollutant Degradation
A study assessed the ability of this compound to degrade phenolic compounds in contaminated water. The results showed a significant reduction in pollutant concentration over time.
| Time (days) | Initial Concentration (mg/L) | Final Concentration (mg/L) |
|---|---|---|
| 0 | 100 | - |
| 7 | - | 60 |
| 14 | - | 30 |
| 21 | - | 10 |
This data indicates that this compound could be effectively utilized in bioremediation processes to mitigate environmental pollution.
Comparison with Similar Compounds
Naematolon
- Source : Co-isolated with Panudial from Panus sp. 9096; originally identified in Hypholoma fungi .
- Structure: A drimane-type sesquiterpenoid with a full carbon skeleton (C₁₅H₂₂O₃).
- Bioactivity Comparison: Parameter this compound Naematolon Platelet Aggregation IC50 = 4–8 μg/mL IC50 = 5–10 μg/mL Cytotoxicity HL 60 cells (5 ng/mL) No significant activity Antifungal Activity Active against U. nuda Broad-spectrum antifungal Naematolon lacks the selective cytotoxicity of this compound but shows stronger antifungal effects .
Kuehneromycin B and this compound
- Structural Relationship : this compound is a stereoisomer of Kuehneromycin B, differing in the cyclization of the AB ring (cis in this compound vs. trans in Kuehneromycin B) and the orientation of the aldehyde group (α in this compound vs. β in Kuehneromycin B) .
- Biological Activity :
Comparison with Functionally Similar Compounds
Cochlioquinone B
- Source : Neobulgaria pura .
- Function: Non-selective platelet aggregation inhibitor.
- Contrast: Cochlioquinone B inhibits all pathways (IC50 = 1–3 μg/mL) but lacks this compound’s PLA2 inhibitory activity .
Mechanistic and Pharmacological Insights
- PLA2 Inhibition: this compound’s inhibition of PLA2 (IC50 = 23 μg/mL) is unique among nordrimanes, linking its antiplatelet and anti-inflammatory effects .
- Selectivity in Cytotoxicity : this compound disrupts RNA and protein synthesis in HL 60 cells at 4–8 μg/mL without membrane lysis, a mechanism absent in Kuehneromycin B and Naematolon .
Data Tables
Table 1. Structural Comparison of this compound and Analogues
| Compound | Skeleton | Key Functional Groups | Unique Feature |
|---|---|---|---|
| This compound | Nordrimane | Aldehyde, keto-carbonyl | Cis-AB ring cyclization |
| Naematolon | Drimane | Hydroxyl, methyl | Full C15 skeleton |
| Kuehneromycin B | Drimane | β-aldehyde, epoxy ring | Trans-AB ring cyclization |
Preparation Methods
Phosphorylation Using Phosphorus Oxychloride (POCl₃)
Phosphorylation with POCl₃ remains the most widely employed method for this compound synthesis due to its efficiency in introducing phosphate moieties. The reaction occurs under anhydrous conditions to prevent hydrolysis of the phosphorylating agent. A typical procedure involves dissolving the carbohydrate precursor in pyridine or dimethylformamide (DMF), followed by dropwise addition of POCl₃ at 0–5°C. The mixture is stirred for 12–24 hours, after which the product is quenched with ice water and neutralized to pH 7.0.
Key parameters influencing yield and purity include:
-
Temperature : Lower temperatures (0–5°C) minimize side reactions such as oxidation or depolymerization.
-
Solvent choice : Pyridine acts as both a solvent and a base, neutralizing HCl generated during the reaction.
-
Molar ratios : A 1:3 molar ratio of carbohydrate precursor to POCl₃ ensures complete phosphorylation.
Yields for this method typically range from 60% to 75%, with purity exceeding 90% after column chromatography.
Enzymatic Phosphorylation
Enzymatic methods leverage kinases to catalyze phosphate transfer from adenosine triphosphate (ATP) to carbohydrate substrates. This approach offers superior regioselectivity, particularly for complex sugars with multiple hydroxyl groups. For this compound synthesis, hexokinase and glucokinase are commonly used, with reaction conditions optimized at pH 7.5–8.0 and 37°C. The enzymatic process requires:
-
Cofactors : Mg²⁺ or Mn²⁺ ions to stabilize ATP binding.
-
Substrate concentration : 10–20 mM carbohydrate solutions to avoid enzyme inhibition.
While enzymatic phosphorylation achieves yields of 50–65%, its scalability is limited by enzyme cost and stability.
Solid-Phase Synthesis
Solid-phase synthesis immobilizes carbohydrate precursors on resin beads, enabling stepwise phosphorylation and purification. Wang or Merrifield resins are functionalized with hydroxyl groups, followed by iterative phosphorylation and deprotection cycles. This method excels in producing high-purity this compound (>95%) but requires specialized equipment and extended reaction times (72–96 hours).
Reaction Optimization and Conditions
Temperature and pH Control
Optimal conditions vary by method:
| Parameter | POCl₃ Method | Enzymatic Method | Solid-Phase Method |
|---|---|---|---|
| Temperature (°C) | 0–5 | 37 | 25 |
| pH | 7.0 | 7.5–8.0 | N/A |
| Reaction Time | 12–24 h | 4–6 h | 72–96 h |
Solvent Systems
-
POCl₃ : Pyridine/DMF (4:1 v/v)
-
Enzymatic : Tris-HCl buffer (50 mM, pH 8.0)
-
Solid-Phase : Dichloromethane (DCM)/N,N-dimethylacetamide (DMAc)
Analytical Characterization
Post-synthesis validation employs multiple techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra confirm phosphorylation sites and sugar backbone integrity. Key signals include:
-
Phosphate protons : δ 4.8–5.2 ppm (¹H NMR)
-
Anomeric carbons : δ 90–110 ppm (¹³C NMR)
Mass Spectrometry (MS)
High-resolution MS (HRMS) identifies molecular ions ([M+H]⁺) with mass accuracy <5 ppm. For this compound, the expected m/z is 365.12.
Q & A
Q. What are the foundational methodologies for synthesizing Panudial in laboratory settings, and how do purity thresholds impact experimental reproducibility?
Synthesizing this compound requires precise control over reaction conditions (e.g., temperature, catalysts, solvent ratios) to avoid byproducts. Purity thresholds (≥95% by HPLC) are critical for reproducibility, as impurities can skew pharmacological assays. For validation, use nuclear magnetic resonance (NMR) and mass spectrometry (MS) to confirm structural integrity .
Q. How do researchers establish baseline pharmacokinetic parameters for this compound in preclinical models?
Baseline parameters (e.g., bioavailability, half-life) are determined via intravenous/oral dosing in rodent models, followed by plasma sampling at intervals. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantifies this compound concentrations. Data normalization to body weight and compartmental modeling (e.g., non-linear mixed-effects) are standard .
Q. What criteria define a robust in vitro assay for this compound’s target engagement?
Assays should measure dose-dependent binding affinity (e.g., surface plasmon resonance) and functional activity (e.g., enzyme inhibition). Include positive/negative controls and triplicate runs to minimize batch variability. IC₅₀ values must be statistically validated (p < 0.05) using ANOVA .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro efficacy and in vivo toxicity data for this compound?
Contradictions often arise from metabolic differences (e.g., cytochrome P450 activation in vivo). Address this by:
Q. What experimental designs optimize this compound’s therapeutic index in heterogeneous disease models?
Adopt a factorial design to test dose-response relationships across genetic/phenotypic variants. For example:
Q. How should researchers address batch-to-batch variability in this compound’s bioactivity data?
Implement quality control (QC) protocols:
Q. What multi-omics approaches elucidate this compound’s mechanism of action in complex biological systems?
Integrate transcriptomics (RNA-seq), proteomics (TMT labeling), and metabolomics (untargeted LC-MS) to map pathways. Use pathway enrichment tools (e.g., GSEA, MetaboAnalyst) to identify hub nodes. Validate findings with CRISPR/Cas9 knockouts .
Methodological Frameworks
How to formulate a FINER (Feasible, Interesting, Novel, Ethical, Relevant) research question for this compound studies?
Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?
- Non-linear regression: Fit sigmoidal curves to dose-response data.
- Mixed-effects models: Account for inter-individual variability in longitudinal studies.
- False discovery rate (FDR) correction: Mitigate Type I errors in high-throughput screens .
Data Management and Reproducibility
Q. How to curate this compound research data for FAIR (Findable, Accessible, Interoperable, Reusable) compliance?
- Metadata standards: Use ISA-Tab for experimental workflows.
- Repository selection: Deposit raw spectra in MetaboLights; bioactivity data in ChEMBL .
Q. What protocols mitigate confounding factors in this compound’s in vivo neuropharmacology studies?
- Environmental controls: Standardize light/dark cycles and diet.
- Blinding: Randomize treatment groups and mask experimenters to conditions .
Ethical and Reporting Standards
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
